molecular formula C3H10NO+ B105465 DL-Alaninol CAS No. 6168-72-5

DL-Alaninol

Cat. No. B105465
CAS RN: 6168-72-5
M. Wt: 76.12 g/mol
InChI Key: BKMMTJMQCTUHRP-UHFFFAOYSA-N
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Description

DL-Alaninol, also known as (±)-2-Amino-1-propanol, is a chemical compound with the molecular formula C3H9NO . It has a molecular weight of 75.11 . It is a colorless to light yellow viscous liquid .


Molecular Structure Analysis

The molecular structure of DL-Alaninol consists of a three-carbon backbone with an amino group (-NH2) and a hydroxyl group (-OH) attached . This gives it some properties of both amines and alcohols .


Chemical Reactions Analysis

DL-Alaninol is a chemical base that neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

DL-Alaninol is a liquid with a refractive index of n20/D 1.450 (lit.) and a density of 0.943 g/mL at 25 °C (lit.) . It has a boiling point of 173-176 °C (lit.) .

Scientific Research Applications

Chiral Modifiers on Copper Surfaces

DL-Alaninol hydrochloride is a racemic mixture of D- and L-alaninol stereoisomers used as chiral modifiers on copper (Cu) surfaces . This application is particularly useful in the field of surface chemistry and catalysis.

Synthesis of N6-α-(1-hydroxypropyl) lysine

DL-Alaninol has been used in the synthesis of N6-α-(1-hydroxypropyl) lysine . This compound is an important derivative of lysine, an essential amino acid, and has potential applications in biochemistry and pharmaceutical research.

Production of DL-β-amino alcohols

DL-Alaninol is used in the synthesis of diastereomers of DL-β-amino alcohols . These compounds are important in the field of organic chemistry and have applications in the synthesis of various pharmaceuticals.

Synthesis of 2-methyl-N-tosylaziridine

DL-Alaninol is used in the synthesis of enantiopure and racemic samples of 2-methyl-N-tosylaziridine . This compound is a useful intermediate in organic synthesis and has potential applications in the production of various pharmaceuticals.

Production of (±)-3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide

DL-Alaninol is used in the synthesis of (±)-3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide . This compound has potential applications in medicinal chemistry and drug discovery.

Synthesis of D-Alaninol-13C3

D-Alaninol-13C3 is a derivative of D-Alaninol . It is used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.

Safety and Hazards

DL-Alaninol is moderately toxic by ingestion and skin contact, and it is a severe skin irritant . It is combustible and can react with acids to form salts and water . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

DL-Alaninol has been used in the synthesis of various compounds, including N6-α-(I-hydroxypropyl) lysine, diastereomers of DL-β-amino alcohols, enantiopure and racemic samples of 2-methyl-N-tosylaziridine, and (±)-3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide . Its use as a chiral modifier on copper surfaces suggests potential applications in the field of materials science .

properties

IUPAC Name

2-aminopropan-1-ol
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InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3
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InChI Key

BKMMTJMQCTUHRP-UHFFFAOYSA-N
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Canonical SMILES

CC(CO)N
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Molecular Formula

C3H9NO
Record name 2-PROPANOLAMINE
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DSSTOX Substance ID

DTXSID50865762
Record name 2-Amino-1-propanol
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Molecular Weight

75.11 g/mol
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Physical Description

2-propanolamine appears as a colorless to pale yellow liquid with a fishy odor. Moderately toxic by ingestion and skin contact. A severe skin irritant. Combustible. The compound contains both the amine group -NH2 and the alcohol group -OH and so has some properties of both. Floats and mixes with water. (USCG, 1999), Colorless to light yellow liquid with a fishy odor; [CAMEO] Light yellow viscous liquid; [Sigma-Aldrich MSDS]
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Record name 2-Amino-1-propanol, DL-
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Boiling Point

311 to 317 °F at 760 mmHg (USCG, 1999)
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Flash Point

145 °F (USCG, 1999)
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Density

0.943 at 68 °F (dl mixture) (USCG, 1999) - Less dense than water; will float
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Product Name

DL-Alaninol

CAS RN

6168-72-5, 78-91-1
Record name 2-PROPANOLAMINE
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Record name DL-2-Amino-1-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the enantioseparation of β-amino alcohols like DL-Alaninol challenging, and how does the research address this?

A1: β-amino alcohols, including DL-Alaninol, typically exhibit weak ultraviolet (UV) absorbance, making their detection during chromatographic enantioseparation difficult []. The research overcomes this challenge by introducing a novel chiral derivatizing reagent, benzimidazole-(S)-naproxen amide []. This reagent reacts with the β-amino alcohols to form diastereomers with enhanced UV detectability, allowing for efficient separation and analysis via High-Performance Liquid Chromatography (HPLC) [].

Q2: Can you elaborate on the significance of achieving a picomole (pmol) detection limit for DL-Alaninol enantiomers?

A2: The picomole detection limit achieved through the novel HPLC method signifies a major advancement in analytical sensitivity for DL-Alaninol and similar compounds []. This heightened sensitivity is crucial for applications requiring the analysis of trace amounts of these molecules, such as in biological samples or pharmaceutical development, where even minute quantities can have significant implications [].

Q3: Beyond enantioseparation, what other applications utilize DL-Alaninol as a building block?

A3: DL-Alaninol serves as a valuable starting material in synthesizing more complex molecules []. Specifically, it acts as a precursor in producing L-Histidyl derivatives, which have been explored in the context of azoprotein immunization studies []. This highlights the compound's versatility in contributing to diverse areas of chemical and biological research.

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